molecular formula C11H22NNaO4S B1401638 Sodium capryloyl methyl taurate CAS No. 13060-41-8

Sodium capryloyl methyl taurate

Cat. No.: B1401638
CAS No.: 13060-41-8
M. Wt: 287.35 g/mol
InChI Key: XZWCGBFSMHAEOM-UHFFFAOYSA-M
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Biological Activity

Sodium capryloyl methyl taurate is a surfactant derived from taurine, a naturally occurring amino acid. It is primarily used in cosmetic formulations due to its mild cleansing properties and skin compatibility. This article explores the biological activity of this compound, focusing on its safety, efficacy, and applications based on diverse research findings.

This compound has the molecular formula C11H22NNaO4S\text{C}_{11}\text{H}_{22}\text{N}\text{NaO}_{4}\text{S} and is classified as an acylated amino acid surfactant. Its structure allows it to function effectively as a surfactant, emulsifier, and cleansing agent in various formulations.

Biological Activity Overview

The biological activity of this compound can be summarized through its various effects on skin and hair health, as well as its safety profile.

1. Cleansing and Surfactant Properties

This compound is recognized for its mild cleansing properties, making it suitable for sensitive skin formulations. It helps in reducing surface tension, allowing for effective removal of dirt and oils without stripping the skin of its natural moisture.

  • Foaming Properties : When blended with other surfactants like sodium myristoyl sarcosinate, it exhibits superior foaming capabilities compared to traditional surfactants such as sodium laureth sulfate .

2. Skin Compatibility

Research indicates that this compound is well-tolerated by the skin. It does not significantly increase transepidermal water loss (TEWL), suggesting that it maintains skin hydration effectively . Its use in formulations aimed at treating skin disorders has been documented, particularly in dandruff control and sebum regulation .

3. Toxicological Studies

Toxicological assessments have shown that this compound has a high safety margin:

  • Acute Toxicity : The oral LD50 in rats exceeds 4670 mg/kg, indicating low toxicity levels . Dermal exposure studies have shown no significant adverse effects at concentrations typically used in cosmetic products.
  • Repeated Dose Toxicity : No observed adverse effects were reported in 14-day oral toxicity studies at doses up to 1000 mg/kg/day .

Table 1: Summary of Toxicity Studies

Study TypeTest SubstanceLD50 (mg/kg)Observations
Oral Acute ToxicityThis compound>4670Low toxicity; no significant clinical signs
Dermal Acute ToxicityThis compound>2000Minimal irritation observed
Repeated Dose (14-day)This compoundNOAEL: 1000No adverse effects noted

4. Clinical Applications

This compound has been incorporated into various personal care products including shampoos, body washes, and facial cleansers due to its multifunctional properties:

  • Hair Care : It helps reduce dandruff and protects hair cuticles from damage .
  • Skin Care : Its inclusion in moisturizers has been shown to enhance hydration without causing irritation .

Properties

IUPAC Name

sodium;2-[methyl(octanoyl)amino]ethanesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO4S.Na/c1-3-4-5-6-7-8-11(13)12(2)9-10-17(14,15)16;/h3-10H2,1-2H3,(H,14,15,16);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZWCGBFSMHAEOM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)N(C)CCS(=O)(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22NNaO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60156633
Record name Sodium capryloyl methyl taurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

287.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13060-41-8
Record name Sodium capryloyl methyl taurate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013060418
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium capryloyl methyl taurate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60156633
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name SODIUM CAPRYLOYL METHYL TAURATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OQV3G0F2CL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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